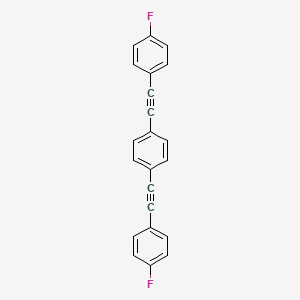

1,4-Bis((4-fluorophenyl)ethynyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H12F2 |

|---|---|

Molecular Weight |

314.3 g/mol |

IUPAC Name |

1,4-bis[2-(4-fluorophenyl)ethynyl]benzene |

InChI |

InChI=1S/C22H12F2/c23-21-13-9-19(10-14-21)7-5-17-1-2-18(4-3-17)6-8-20-11-15-22(24)16-12-20/h1-4,9-16H |

InChI Key |

OROSXRIWOQFUHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C#CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Convergent Synthesis via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling, particularly the Sonogashira reaction, stands as a cornerstone for the synthesis of 1,4-bis((4-fluorophenyl)ethynyl)benzene and its analogs. libretexts.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to the desired molecular architecture. wikipedia.orgorganic-chemistry.org

The Sonogashira coupling is a versatile and widely employed method for synthesizing arylene ethynylenes. rsc.org The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This methodology has proven effective in the synthesis of various 1,4-bis(phenylethynyl)benzene (B159325) derivatives. nih.gov

A primary synthetic route involves the coupling of two equivalents of 1-ethynyl-4-fluorobenzene (B14334) with a 1,4-dihalogenated benzene (B151609). sigmaaldrich.comnih.gov In this convergent approach, 1-ethynyl-4-fluorobenzene acts as the terminal alkyne that is coupled to both sides of the central benzene ring. This strategy is efficient for creating symmetrical diarylacetylenes. The reaction of 1-ethynyl-4-fluorobenzene with an aryl halide like 1-bromo-4-iodobenzene (B50087) can be controlled to achieve selective coupling. wikipedia.org

An alternative and equally common strategy employs a dihalogenated benzene, such as 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene, as the central scaffold. scielo.org.mxrsc.org This scaffold is then coupled with two equivalents of a fluorinated arylacetylene. The reactivity of the halogenated sites is crucial, with iodinated benzenes generally showing higher reactivity than their brominated counterparts. libretexts.orgwikipedia.org This difference in reactivity allows for selective and sequential couplings if desired. For instance, 1,4-diiodobenzene can be reacted with a terminal alkyne under Sonogashira conditions to yield the disubstituted product. rsc.org

The following table summarizes a typical Sonogashira coupling reaction for the synthesis of a 1,4-bis(phenylethynyl)benzene derivative.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent/Base | Typical Conditions |

|---|---|---|---|---|

| 1,4-Diiodobenzene | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) / THF | Room temperature to 60 °C |

| 1,4-Dibromobenzene | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₄ / CuI | Triethylamine / Toluene | 50-70 °C |

Optimizing reaction conditions is critical for achieving high yields and minimizing side reactions, such as the homocoupling of terminal alkynes (Glaser coupling). nih.govacs.org Key parameters that are often adjusted include the choice of palladium catalyst, copper co-catalyst, base, and solvent. nih.govresearchgate.net

Catalysts : While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is commonly used, other palladium complexes, including those with N-heterocyclic carbene (NHC) ligands, have been developed to enhance catalytic activity. libretexts.orgnih.gov The use of a copper(I) salt, typically copper(I) iodide (CuI), is standard, though copper-free Sonogashira protocols have also been developed to simplify product purification. libretexts.orgresearchgate.net

Base : An amine base, such as triethylamine or diisopropylamine, is essential. It serves to neutralize the hydrogen halide produced during the reaction and to facilitate the formation of the copper(I) acetylide intermediate. wikipedia.orgnih.gov

Solvent : The choice of solvent can influence reaction rates and solubility of the reactants. Common solvents include tetrahydrofuran (B95107) (THF), toluene, and dimethylformamide (DMF). nih.govnih.gov For double Sonogashira couplings, dimethyl sulfoxide (B87167) (DMSO) has been shown to be highly effective. scielo.org.mx

Temperature : Reactions involving more reactive aryl iodides can often proceed at room temperature, whereas less reactive aryl bromides may require heating to achieve reasonable reaction rates. wikipedia.orgnih.gov

The table below outlines the impact of varying reaction parameters on the Sonogashira coupling.

| Parameter | Variation | General Effect on Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(OAc)₂ with ligands | Affects reaction rate and efficiency; ligand choice can stabilize the catalyst and promote oxidative addition. libretexts.orgresearchgate.net |

| Copper Co-catalyst | CuI, CuBr | Facilitates the formation of the reactive acetylide species, increasing the reaction rate. wikipedia.org |

| Base | Triethylamine, Diisopropylamine, K₂CO₃, Cs₂CO₃ | Neutralizes acid byproduct; stronger bases can promote deprotonation of the alkyne. nih.gov |

| Solvent | Toluene, THF, DMF, DMSO, Et₃N | Impacts solubility of reactants and catalyst, and can influence reaction temperature and rate. scielo.org.mxnih.gov |

Sonogashira Coupling Strategies for Arylene Ethynylenes

Precursor and Intermediate Synthesis

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks.

The primary precursor, 1-ethynyl-4-fluorobenzene (also known as 4-fluorophenylacetylene), is crucial for the synthesis. chemsynthesis.comchemspider.com A common method for its preparation involves the Sonogashira coupling of a protected acetylene (B1199291), such as (trimethylsilyl)acetylene (TMSA), with a suitable fluorinated aryl halide, like 1-bromo-4-fluorobenzene (B142099) or 1-iodo-4-fluorobenzene. harvard.edu Following the coupling reaction, the trimethylsilyl (B98337) (TMS) protecting group is removed under mild basic conditions, typically using potassium carbonate in methanol (B129727), to yield the terminal alkyne. rsc.orgharvard.edu This two-step procedure provides a reliable route to the required fluorinated arylacetylene building block. harvard.edu

Strategies for Terminal Alkyne Derivatization (e.g., desilylation)

The synthesis of this compound and related diarylalkynes often involves the use of silyl-protected acetylene precursors to ensure regioselectivity and stability during coupling reactions, such as the Sonogashira coupling. The terminal silyl (B83357) group, typically a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, must be removed to yield the free terminal alkyne. This deprotection, or desilylation, is a critical step for subsequent transformations or for obtaining the final target compound. The choice of desilylation agent and reaction conditions is crucial to ensure high yields and to avoid unwanted side reactions, particularly with substrates containing sensitive functional groups like the fluorine atoms in this compound.

Several methods are commonly employed for the cleavage of the silicon-carbon bond in silylacetylenes. These methods generally involve nucleophilic attack on the silicon atom or base-mediated protonolysis.

Base-Catalyzed Desilylation:

One of the most common and cost-effective methods for the removal of TMS groups is the use of a mild base in an alcoholic solvent. harvard.edu Potassium carbonate (K₂CO₃) in methanol (MeOH) is a widely used system for this purpose. The methoxide (B1231860) ion, generated in situ, acts as the nucleophile that attacks the silicon atom, leading to the cleavage of the C-Si bond. This method is generally efficient for the desilylation of (trimethylsilyl)ethynyl-substituted aromatics. harvard.edu For instance, the closely related compound, 1,4-bis(trimethylsilylethynyl)benzene, can be effectively desilylated to 1,4-diethynylbenzene (B1207667) using potassium carbonate in a mixture of methanol and tetrahydrofuran (THF). nih.gov

Potassium hydroxide (B78521) (KOH) is another strong base that can be used for desilylation. harvard.edu However, with fluorinated aromatic compounds, harsh basic conditions can sometimes lead to nucleophilic aromatic substitution of the fluorine atoms, which would result in undesired byproducts. Therefore, milder conditions are often preferred.

Fluoride-Mediated Desilylation:

Fluoride (B91410) ions exhibit a high affinity for silicon, making fluoride-based reagents highly effective for cleaving C-Si bonds. Tetrabutylammonium fluoride (TBAF) is a common and efficient reagent for this transformation, typically used as a solution in THF. nih.govsacheminc.com The fluoride ion directly attacks the silicon atom, forming a pentacoordinate intermediate that readily breaks down to release the terminal alkyne. This method is often preferred for more sterically hindered silyl groups, such as TIPS, which are more resistant to cleavage by milder bases. sacheminc.com While highly effective, the work-up procedure to remove TBAF and its byproducts can sometimes be challenging, especially for polar products. nih.govresearchgate.net

The following interactive table summarizes various desilylation strategies applicable to the synthesis of diarylalkynes, including conditions relevant for precursors to this compound.

Interactive Data Table: Desilylation Methodologies for Diarylalkyne Synthesis

| Silyl Precursor (Example) | Desilylating Agent | Solvent(s) | Temperature | Reaction Time | Yield (%) | Reference |

| 1,4-Bis(trimethylsilylethynyl)benzene | Potassium Carbonate (K₂CO₃) | Methanol / THF | Room Temp. | Not Specified | High | nih.gov |

| Aryl(trimethylsilyl)acetylene | Aqueous Potassium Hydroxide (KOH) | Not Specified | Not Specified | Not Specified | 74-87 | researcher.life |

| General TMS-alkyne | Potassium Carbonate (K₂CO₃) | Methanol | Room Temp. | 2 hours | 82 | researchgate.net |

| General TBS-ether | Tetrabutylammonium Fluoride (TBAF) | THF | Room Temp. | 45 min | Low (32) | orgsyn.org |

| Penta-TBS enone | Tetrabutylammonium Fluoride (TBAF) | THF | Room Temp. | 49 hours | 96 (overall) | nih.gov |

| TIPS-protected acetylenes | Copper(II) Acetate / TBAF | Pyridine (B92270) / Ether | Not Specified | Not Specified | 82-99 | researchgate.net |

Detailed Research Findings

Research into the synthesis of polyethynyl aromatics has established that the removal of TMS protecting groups can generally be accomplished by hydrolysis with a mild base. harvard.edu This is exemplified by the synthesis of 1,3-diethynyl-2,4,5,6-tetrafluorobenzene, where the TMS groups are removed using KOH in methanol. harvard.edu This precedent is highly relevant for the desilylation of the silyl-protected precursor to this compound, suggesting that similar conditions could be effective.

In the context of preparing unsymmetrical diarylalkynes, a one-pot procedure has been developed that involves an initial Sonogashira coupling, followed by desilylation with aqueous potassium hydroxide, and a subsequent Sonogashira coupling. researcher.life This methodology demonstrates the compatibility of in-situ desilylation with subsequent reaction steps, offering an efficient synthetic route. researcher.life

For more sensitive substrates or when milder conditions are required, fluoride-based reagents are often the agents of choice. The use of TBAF in THF is a standard protocol for the removal of various silyl ethers and silylalkynes. nih.govsacheminc.com The reaction conditions, such as temperature and time, can be adjusted based on the stability of the substrate and the steric hindrance of the silyl group. sacheminc.com While effective, the basicity of TBAF can sometimes lead to side reactions with sensitive functional groups. orgsyn.org

Advanced Photophysical and Spectroscopic Investigations

Electronic Absorption Phenomena

UV-Visible Absorption Spectroscopy and Characteristic Spectral Features

Specific UV-Visible absorption spectra and characteristic spectral features for 1,4-Bis((4-fluorophenyl)ethynyl)benzene were not found in the search results. For context, the parent molecule, 1,4-bis(phenylethynyl)benzene (B159325), exhibits partially structured absorption spectra in solution at room temperature, which are attributed to S₀-S₁ transitions. researchgate.net

Determination of Optical Band Gaps

No experimental or theoretical values for the optical band gap of this compound were identified in the provided search results.

Luminescence Properties

Photoluminescence Quantum Efficiencies in Solution and Solid State

Quantitative data on the photoluminescence quantum efficiencies for this compound in either solution or the solid state are not available in the search results. The parent compound, BPEB, is known to have a very large fluorescence quantum yield in solution. nih.gov A related but more extended compound, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), shows a high photoluminescence efficiency of 95 ± 3% in solution and 71 ± 3% in thin films. rsc.orgnih.gov

Electroluminescence Emission Profiles and Efficiencies

Information regarding the electroluminescence emission profiles and efficiencies of this compound is absent from the search results. For a similar, more conjugated molecule, BPPB, blue electroluminescence has been observed with emission maxima around 470 and 510 nm and an external efficiency of approximately 0.53%. rsc.orgnih.gov

Solvent and Environmental Effects on Luminescence

There is no specific information detailing the effects of solvent polarity or other environmental factors on the luminescence of this compound in the search results. Studies on related molecules show that solvent polarity can induce significant shifts in emission spectra, a phenomenon known as solvatochromism. researchgate.net

Excited State Dynamics and Relaxation Pathways

The photophysical behavior of this compound and related compounds is governed by a complex interplay of electronic and structural factors following photoexcitation. Understanding the dynamics of the excited state, including its lifetime, potential for conformational changes, and the influence of molecular motion, is crucial for elucidating the mechanisms of luminescence and energy dissipation.

Luminescence Lifetime Measurements

Luminescence lifetime is a critical parameter that defines the temporal duration of the excited state. For arylalkyne compounds, these lifetimes can vary, reflecting the efficiency of radiative versus non-radiative decay pathways. While specific lifetime data for this compound is not extensively detailed in the reviewed literature, studies on closely related structures provide significant insights. For instance, the analogous compound 1,4-bis(9-ethynylanthryl)benzene exhibits a fluorescence lifetime of 1.8 ns with a near-quantitative fluorescence quantum yield of 0.97. sandiego.edu This suggests that for this class of chromophores, vibrational relaxation and intersystem crossing are not major modes of singlet excited state decay. sandiego.edu

Furthermore, the parent compound, 1,4-bis(phenylethynyl)benzene (BPEB), is known for its very large fluorescence quantum yield in solution. nih.gov A derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), also demonstrates exceptionally high photoluminescence efficiency, with a quantum yield of 95 ± 3% in solution and 71 ± 3% in thin films. rsc.orgresearchgate.net In the context of gold complexes, which often utilize ligands of this type, luminescence lifetimes can be significantly different. Gold(I) complexes bearing heterocyclic arylacetylide ligands have been reported with prompt fluorescence lifetimes ranging from 2.7 to 12.0 ns. rsc.org Conversely, related gold(III) complexes primarily exhibit phosphorescence with much longer lifetimes, on the order of 104–205 µs. rsc.org

Investigation of Conformational Relaxation in Excited States

Upon excitation, molecules can undergo changes in their geometry, a process known as conformational relaxation. For oligo(phenylene ethynylene) structures like 1,4-bis(phenylethynyl)benzene (BPEB), a key conformational degree of freedom is the torsion of the terminal phenyl rings relative to the central benzene (B151609) ring. nih.gov

In the ground state, the twisting of these end rings is relatively free. nih.gov However, the torsional barrier increases substantially—by almost an order of magnitude—in the ππ* excited state. nih.gov This increased hindrance to rotation in the excited state is a critical aspect of the molecule's photophysics. nih.gov Molecular orbital models indicate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) extend across the molecular framework to varying degrees depending on the rotational angle between the aromatic groups. sandiego.edu The excited state possesses a more rigid, cummulene-like character, which creates a higher rotational barrier. sandiego.edu

This dynamic explains the common observation that the absorption and fluorescence spectra of such compounds lack a mirror-image relationship at elevated temperatures. nih.gov Following excitation, the molecule relaxes along the excited-state potential energy surface to reach the lowest-energy, coplanar conformation within its excited-state lifetime, and it is from this planar structure that radiative decay (fluorescence) typically occurs. sandiego.edu This relaxation process, dominated by torsional motion, can be influenced by solvent viscosity. nih.gov

Molecular Rotation and Its Influence on Phosphorescence (referencing related gold complexes)

The incorporation of 1,4-bis(phenylethynyl)benzene derivatives into metal complexes, particularly gold(I) complexes, introduces new and controllable photophysical properties. A key strategy involves designing complexes where molecular rotation within a crystal lattice can directly modulate phosphorescence. nih.govacs.org

In a notable example, a dumbbell-shaped molecular rotor, 1,4-Bis[tri-(p-fluorophenyl)phosphane-gold(I)-ethynyl]benzene, was synthesized. nih.govacs.org In this complex, the central 1,4-diethynylphenylene unit acts as a rotator, linked to two gold(I) triphenylphosphane complexes that serve as stators. nih.govacs.org The crystal packing is engineered to create enough free volume to permit the rotation of the central phenylene ring. nih.gov

This molecular rotation has a profound effect on the complex's phosphorescence. At room temperature (298 K), the central phenylene rotator undergoes fast two-fold rotation with a frequency of approximately 4.00 MHz. nih.govacs.org The crystals exhibit a green phosphorescence under these conditions. nih.gov As the temperature is lowered, the rotational motion slows significantly. Below 193 K, the rotation becomes essentially static. nih.govacs.org This cessation of rapid molecular motion correlates with a steady change in the emission color from green to yellow. nih.gov This demonstrates a direct link between the dynamic state of the molecular rotor and the observed phosphorescence, offering a mechanism for controlling emission properties through temperature-dependent modulation of intramolecular motion. nih.govacs.org The activation energy for this rotational process was determined to be a relatively low 5.21 kcal/mol. acs.org

| Temperature (K) | Rotational Exchange Frequency (MHz) |

|---|---|

| 298 | ~4.00 |

| 273 | ~2.50 |

| 253 | ~1.41 |

| 233 | ~0.35 |

| 213 | ~0.15 |

| <193 | <0.01 (Essentially Static) |

Non-Covalent Interactions in Directed Assembly

Non-covalent forces are fundamental to the bottom-up construction of supramolecular structures. For derivatives of this compound, specific interactions such as halogen bonding and metallophilic interactions (aurophilic) have been explored as precise tools for crystal engineering and directing the assembly of molecules into ordered solid-state arrangements.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In this compound, the fluorine atoms provide potential sites for such interactions. While the C-F bond is highly polarized, fluorine is the least polarizable halogen, making it a weaker halogen bond donor compared to iodine or bromine. However, these interactions, often in the form of C—F···π or C—F···H-C contacts, can still play a significant role in influencing the packing of molecules in the crystalline state. The study of related fluorinated aromatic compounds has shown that even weak hydrogen bonds and F···F contacts can direct the formation of specific one- or two-dimensional networks in the solid state. nih.govresearchgate.net In the context of cocrystals, di-iodotetrafluorobenzene has been shown to form C—I···N halogen bonds to link with pyridyl-containing molecules into extended chains, demonstrating the utility of halogen bonding in supramolecular construction. researchgate.net

Aurophilic interactions, which are weak attractive forces between closed-shell gold(I) centers, have been effectively utilized as a crystal engineering tool in systems incorporating the 1,4-diethynylphenylene core. acs.org In a notable example, the molecular rotor 1,4-Bis[tri-(p-fluorophenyl)phosphane-gold(I)-ethynyl]benzene was designed to control phosphorescence emission through changes in molecular rotation within a crystalline material. nih.govacs.org

Single-crystal X-ray diffraction of this compound revealed that the molecules self-assemble into chains mediated by dimeric aurophilic interactions. nih.govacs.org These Au···Au interactions are not only crucial for the formation of the extended supramolecular structure but also act as a sensitive probe for the material's photophysical properties. The dumbbell-shaped architecture of the molecule creates sufficient free volume to allow the central phenylene unit to rotate. acs.org This rotation, in turn, influences the electronic communication between the gold centers, leading to observable changes in the material's phosphorescence. acs.org

A direct correlation was established between the rotational frequency of the central phenylene ring and the phosphorescence emission color and lifetime. nih.gov At room temperature, where the phenylene ring rotates rapidly, the crystals exhibit green phosphorescence. As the temperature is lowered, this rotation slows and eventually becomes static below 193 K, causing the emission to shift to yellow. nih.govacs.org This phenomenon highlights the sophisticated control over material properties that can be achieved by integrating aurophilic interactions into the design of dynamic molecular systems.

| Property | Value at 298 K | Value below 193 K |

| Phenylene Rotation | Fast (ca. 4.00 MHz) | Essentially static |

| Phosphorescence Emission | Green | Yellow |

This table summarizes the temperature-dependent changes in the properties of crystalline 1,4-Bis[tri-(p-fluorophenyl)phosphane-gold(I)-ethynyl]benzene, demonstrating the interplay between molecular dynamics and photophysical behavior mediated by aurophilic interactions. nih.govacs.org

Coordination-Driven Self-Assembly of Discrete and Extended Architectures

Coordination-driven self-assembly is a powerful strategy for constructing complex, well-defined two- and three-dimensional structures from metal ions and organic ligands. nih.gov The rigid and linear geometry of this compound makes it an ideal candidate for a ditopic "strut" or "linker" in such assemblies. By functionalizing the terminal fluorophenyl rings with appropriate coordinating groups (e.g., pyridyl or carboxylate moieties), this core can be used to build a range of supramolecular structures with controlled sizes, shapes, and functionalities.

Discrete metallacycles and metallacages are formed when metal centers with specific coordination geometries are combined with ligands of appropriate length and angle. researchgate.netnih.gov Linear ditopic ligands are fundamental components in the construction of simple two-dimensional polygons like molecular squares or rectangles, as well as more complex three-dimensional polyhedra.

While this compound itself lacks terminal coordinating groups, its structural motif is central to ligands designed for this purpose. For instance, analogous rigid linear ligands functionalized with pyridyl groups at the termini readily react with square-planar metal complexes (e.g., of Pd(II) or Pt(II)) to form discrete, closed structures such as M₂L₂ or M₄L₄ macrocycles. nih.gov The internal cavity of these cages can encapsulate guest molecules, leading to applications in sensing, catalysis, and drug delivery. nih.govnih.gov The fluorinated nature of the backbone could further be exploited to modulate the electronic properties of the resulting cage and its interactions with potential guests.

When the self-assembly process is not directed toward discrete structures, the same building blocks can be used to form extended, infinite architectures known as coordination polymers or metal-organic frameworks (MOFs). mdpi.com The use of rigid, linear linkers like this compound is a common strategy for creating predictable and robust networks. researchgate.net

The combination of a linear ditopic ligand with a metal ion or cluster that acts as a node can generate one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. researchgate.net The structure of the resulting network is dictated by the coordination geometry of the metal ion and the length of the organic linker. For example, linear linkers combined with tetrahedral (4-coordinate) or octahedral (6-coordinate) metal centers can lead to the formation of porous 3D frameworks with high surface areas. These materials have significant potential in applications such as gas storage, separation, and catalysis. mdpi.com The fluorine atoms on the phenylene rings can influence the properties of the resulting coordination polymer by modifying pore chemistry and affecting interactions with adsorbed guest molecules.

Host-Guest Supramolecular Systems

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule, which contains a binding cavity, and a smaller "guest" molecule. The rod-like shape and dimensions of this compound make it an intriguing candidate for acting as a guest molecule within larger macrocyclic hosts such as cyclophanes, calixarenes, or cucurbiturils. Its encapsulation could be driven by hydrophobic effects, van der Waals forces, and π-π stacking interactions between its aromatic rings and the host's interior surface.

Conversely, while the parent molecule does not possess an intrinsic cavity to act as a host, it can be incorporated into larger "wheel-and-axle" type host structures. In related systems, such as 1,4-phenylene-bis(di-p-fluorophenylmethanol), the bulky terminal groups act as "wheels" that prevent close packing, creating voids in the crystal lattice that can accommodate guest molecules like pyridines. researchgate.netresearchgate.net This demonstrates a strategy whereby the linear phenylene core can be part of a larger assembly designed for selective guest inclusion, with the host's affinity for different guests being governed by factors like hydrogen bonding and shape complementarity. researchgate.netresearchgate.net

Supramolecular Chemistry and Engineered Self Assembled Architectures

Supramolecular Host-Guest Chemistry

The encapsulation of linear, rigid guest molecules like 1,4-Bis((4-fluorophenyl)ethynyl)benzene within macrocyclic hosts such as cyclodextrins is a key area of interest in supramolecular chemistry. While direct and extensive research on the specific complexation of this compound with cyclodextrins is not widely detailed in publicly available literature, studies on structurally analogous oligo-phenylene-ethynylene (OPE) derivatives provide significant insights into the probable nature of these host-guest interactions.

Research on similar conjugated oligo-phenylene-ethynylene compounds has demonstrated their ability to form inclusion complexes with β-cyclodextrin (β-CD). nih.gov The formation of these supramolecular assemblies is primarily driven by hydrophobic interactions, wherein the lipophilic aromatic backbone of the guest molecule is encapsulated within the relatively nonpolar interior cavity of the cyclodextrin torus.

Spectroscopic analyses are crucial in confirming the formation and determining the stoichiometry of such complexes. In studies of OPE derivatives with β-CD, a notable enhancement in the fluorescence intensity of the guest molecule is observed upon complexation. nih.gov This phenomenon is attributed to the rigidification of the guest molecule within the confined space of the cyclodextrin cavity, which restricts intramolecular rotations and vibrations that would otherwise lead to non-radiative decay of the excited state.

The stoichiometry of these host-guest complexes is typically found to be 1:1, with one guest molecule being encapsulated by one cyclodextrin molecule. This can be determined using methods such as the continuous variation method (Job's plot) based on spectroscopic titrations.

The interaction between a guest molecule like 4-methylthiophenylethynylbenzenamine and β-cyclodextrin has been investigated, providing a model for the behavior of similar phenyl-ethynyl structures. The changes in the spectroscopic properties upon addition of β-cyclodextrin are indicative of the formation of an inclusion complex.

Table 1: Spectroscopic Data for the Interaction of an OPE Derivative with β-Cyclodextrin

| Parameter | Value |

| Guest Molecule | 4-methylthiophenylethynylbenzenamine |

| Host Molecule | β-Cyclodextrin |

| Stoichiometry | 1:1 |

| Key Observation | Significant fluorescence enhancement |

Data derived from studies on analogous oligo-phenylene-ethynylene derivatives. nih.gov

The formation of such inclusion complexes can significantly alter the physicochemical properties of the guest molecule, including its solubility in aqueous media and its photophysical behavior. For this compound, it can be inferred that encapsulation within a cyclodextrin cavity would likely lead to an increase in its aqueous solubility and a modification of its fluorescence characteristics, consistent with the behavior of similar rigid aromatic structures.

Functional Materials Science and Advanced Applications

Organic Electronic and Optoelectronic Technologies

The delocalized π-electron system along the backbone of 1,4-Bis((4-fluorophenyl)ethynyl)benzene and its derivatives is central to their utility in organic electronics. This structure facilitates efficient charge transport and luminescence, which are critical for devices like Organic Light-Emitting Diodes (OLEDs) and organic semiconductor lasers.

Organic Light-Emitting Diodes (OLEDs)

The performance of OLEDs relies on materials that can efficiently emit light and transport charge carriers (holes and electrons). The molecular architecture of this compound suggests its potential for dual functionality within an OLED device structure.

Compounds with a similar phenylene ethynylene core structure are known to be effective light emitters. For instance, the closely related derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), demonstrates high photoluminescence quantum yields (ΦPL) both in solution and as thin films, emitting in the blue region of the spectrum. rsc.org This high fluorescence efficiency is a key prerequisite for an active emitter in an OLED.

When incorporated into an electroluminescent device, BPPB has been shown to produce bright blue light. rsc.org The introduction of fluorine atoms in this compound is known to influence the electronic properties, potentially tuning the emission color and improving the stability and efficiency of the device. The photophysical properties of the parent compound, 1,4-bis(phenylethynyl)benzene (B159325), have been thoroughly studied, providing a foundational understanding of its behavior as an emissive species. nih.govnih.gov

Table 1: Electroluminescence Characteristics of an Analogous Phenylene Ethynylene Emitter (BPPB)

| Property | Value |

|---|---|

| Photoluminescence Quantum Yield (ΦPL) in Solution | 95 ± 3% |

| Photoluminescence Quantum Yield (ΦPL) in Thin Film | 71 ± 3% |

| Electroluminescence Peak (λEL max) | ~470 nm and 510 nm |

| External Quantum Efficiency (ηEL) | ~0.53% |

| Maximum Luminance | ~70,000 cd/m² |

Data sourced from a study on 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) rsc.org

Beyond its emissive potential, the structure of this compound is well-suited for charge transport. The linear, conjugated nature of oligo(phenylene ethynylene)s (OPEs) allows for the delocalization of charge carriers. Research on BPPB has confirmed its capability to function as a hole transport layer (HTL) in OLEDs. rsc.org The HTL's role is to facilitate the movement of holes from the anode into the emissive layer, a critical process for efficient device operation.

The charge transport characteristics of OPEs have been the subject of extensive research, which indicates a transition from tunneling to hopping as the charge transport mechanism with increasing molecular length. researchgate.net Fluorination is a common strategy in organic semiconductors to tune charge transport characteristics by modifying the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This suggests that the fluorine atoms in this compound could enhance its performance and stability as a hole transport material.

Organic Semiconductor Lasers (Leveraging Analogous Conjugated Structures)

The development of electrically pumped organic semiconductor lasers is a major goal in optoelectronics. The key requirement for a laser material is the ability to exhibit optical gain and amplified spontaneous emission (ASE). While direct studies on the lasing properties of this compound are not widely reported, analogous conjugated structures such as thiophene/phenylene co-oligomers have demonstrated promising characteristics. nih.govnii.ac.jp

These materials show low thresholds for optically pumped lasing, a critical parameter for estimating their suitability for electrically driven devices. nih.gov The rigid and planar structure of phenylene ethynylene oligomers helps to minimize non-radiative decay pathways, which is beneficial for achieving the population inversion required for lasing. nih.gov The strong fluorescence and high quantum yields observed in this class of materials are prerequisites for efficient stimulated emission.

Self-Assembled and Polymeric Materials

The rigid-rod nature of this compound makes it an excellent building block for creating larger, ordered structures such as conjugated polymers. These materials can combine the desirable electronic properties of the monomeric unit with the processability and film-forming capabilities of polymers.

Incorporation into Conjugated Polymer Backbones

Poly(phenylene ethynylene)s (PPEs) are an important class of conjugated polymers with applications in sensors, organic electronics, and photonics. The synthesis of these polymers is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. researchgate.netkuleuven.be

This compound can be conceptualized as a repeating unit within a PPE backbone. Such polymers can be synthesized via the copolymerization of a diethynyl monomer with a dihaloaryl monomer. For example, studies have shown the synthesis of poly(aryleneethynylene)s by copolymerizing diethynylfluorene with fluorinated dibromobenzene derivatives. researchgate.net This research demonstrated that the incorporation of fluorinated units into the polymer backbone can significantly enhance the fluorescence quantum yield of the resulting material. researchgate.net This approach highlights a viable pathway for creating novel, highly fluorescent, and stable conjugated polymers based on the this compound structure for use in advanced electronic devices.

Chemosensing and Responsive Systems

The photophysical properties of the phenylene-ethynylene framework, particularly its fluorescence, can be engineered to respond to external stimuli such as the presence of chemical species, heat, or light.

While this compound itself is not a primary chemosensor, its structural motif is highly relevant to the design of fluorescent sensors. By replacing the terminal fluorophenyl groups with nitrogen-containing heterocycles like pyridine (B92270), the resulting π-conjugated system can act as a highly selective and sensitive chemosensor. rsc.org The lone pair of electrons on the pyridine nitrogen can coordinate with metal ions. rsc.org

This coordination event perturbs the electronic structure of the conjugated system, leading to observable changes in the UV-visible absorption and fluorescence spectra. rsc.org For example, a pyridine-appended ligand, 1,4-bis[2-(4-pyridyl)ethenyl]benzene, shows a significant red-shift in its fluorescence spectrum upon binding to Hg²⁺ ions. rsc.org This response is attributed to the interaction of the pyridine nitrogen's lone-pair electrons with the metal ion, which lowers the energy levels of the molecule's frontier orbitals (HOMO and LUMO). rsc.org Similarly, conjugated polymers containing pyridine units within their backbone can function as reusable, pH-responsive fluorescent sensors. nih.gov The protonation and deprotonation of the pyridine nitrogen in response to changes in pH alters the polymer's conformation and electronic properties, causing a decrease or increase in fluorescence intensity. nih.gov

Table 2: Spectroscopic Response of a Pyridine-Appended Sensor to Hg²⁺

| Parameter | Before Hg²⁺ Addition | After Hg²⁺ Addition |

|---|---|---|

| Absorption Max (nm) | ~350 | ~375 |

| Emission Max (nm) | ~410 | ~475 |

| Stokes Shift (nm) | ~60 | ~100 |

Illustrative data based on the behavior of 1,4-bis[2-(4-pyridyl)ethenyl]benzene. rsc.org

Materials that change their optical properties in response to temperature (thermochromism) or light (photochromism) are of great interest for switches and sensors. Related oligo(arylene ethynylene)s have been investigated as fluorescent temperature sensors. mdpi.com Certain acetylene-bridged systems exhibit a significant shift in their fluorescence emission as the temperature is varied between 80 K and 320 K, a property driven by temperature-dependent intramolecular interactions. mdpi.com

Furthermore, related oligo(p-phenylene vinylene) (OPV) derivatives, which contain ethenyl (-CH=CH-) linkages instead of ethynyl (B1212043) (-C≡C-) ones, have shown mechanofluorochromic (MFC) behavior. mdpi.com This is a phenomenon where the fluorescence of a material changes in response to mechanical force, such as grinding or shearing, which alters the molecular packing in the solid state. For instance, donor-acceptor type OPVs can exhibit a red-shift in their emission wavelength upon grinding, which is often reversible by fuming with a solvent or heating. mdpi.com This effect is closely linked to aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state due to the restriction of intramolecular rotations. mdpi.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals and electronic transitions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. irjweb.com This approach is effective for analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. growingscience.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comgrowingscience.com A large energy gap suggests high stability and low chemical reactivity, whereas a small energy gap indicates the molecule is more prone to chemical reactions and exhibits higher polarizability. growingscience.com For organic molecules used in electronics, this gap is crucial as it relates to the energy required for electronic excitation. Calculations for similar donor-acceptor molecules have been performed using DFT methods like B3LYP to determine these properties. irjweb.comsapub.org The energy gap helps to explain the charge transfer interactions that can occur within the molecule. sapub.org

Global reactivity parameters, which provide further insight into the molecule's behavior, can be derived from the HOMO and LUMO energy values.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.comgrowingscience.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | A negative value indicates molecular stability. growingscience.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. growingscience.com |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering due to maximal electron flow. irjweb.com |

This interactive table summarizes key parameters derived from HOMO-LUMO analysis.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules, such as UV-Vis spectra. sapub.orgscribd.com This method calculates the excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher one, typically from the HOMO to the LUMO. growingscience.com The calculated excitation energies can be correlated with the absorption wavelengths (λmax) observed experimentally. scribd.com Theoretical studies on similar compounds have shown that TD-DFT calculations can accurately predict absorption spectra in both the gas phase and in various solvents, demonstrating good agreement with experimental data. sapub.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the physical behavior of molecules, including their preferred shapes and how they interact with each other to form larger structures.

Conformational analysis of 1,4-Bis((4-fluorophenyl)ethynyl)benzene involves identifying the most stable three-dimensional arrangements of the molecule. A key factor in the conformation of this rod-like molecule is the dihedral angle between the central benzene (B151609) ring and the two terminal fluorophenyl rings. nih.gov Theoretical calculations can determine the rotational energy barriers around the single bonds connecting the rings and identify the lowest energy conformers. For a related compound, 1,4-bis(phenylethynyl)benzene (B159325), studies have indicated the existence of different conformers in low-temperature, highly viscous environments. nih.gov This suggests that while the molecule may be relatively planar, rotations of the phenyl rings can lead to different spatial arrangements with varying energies.

Computational methods can predict how individual molecules of this compound will interact and organize into larger, ordered structures. This self-assembly is governed by non-covalent intermolecular interactions. rsc.org For analogous molecular structures, crystal packing is influenced by several types of interactions, including van der Waals forces and specific interactions involving fluorine atoms. psu.edu In the crystal structure of a similar compound, 1,4-bis(fluoromethyl)benzene, intermolecular C—H···F and C—H···π interactions are crucial, linking molecules into chains and two-dimensional networks. researchgate.netnih.gov It is expected that π-π stacking between the aromatic rings would also play a significant role in the self-assembly of this compound, contributing to the stability of its solid-state structure.

| Interaction Type | Description | Potential Role in Self-Assembly |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Promotes stacking of molecules, influencing crystal packing. aun.edu.eg |

| C—H···F Interactions | Weak hydrogen bonds between a carbon-bound hydrogen and a fluorine atom. | Can link molecules into one-dimensional chains. researchgate.netnih.gov |

| C—H···π Interactions | Interactions between a C-H bond and the π-electron system of an aromatic ring. | Contributes to the formation of extended networks. researchgate.netnih.gov |

| van der Waals Forces | General intermolecular forces based on temporary charge fluctuations. | Determines overall crystal packing and density. psu.edu |

This interactive table outlines the key intermolecular interactions predicted to influence the self-assembly of the compound.

Elucidation of Structure-Property Relationships through Theoretical Approaches

Theoretical approaches are invaluable for establishing clear relationships between the molecular structure of this compound and its macroscopic properties. acs.org For the broader class of 1,4-bis(phenylethynyl)benzene derivatives, it is known that substituents on the phenyl rings significantly affect properties such as melting points, clearing points, and optical anisotropy (Δn). nih.gov

By using DFT, chemists can understand how the fluorine substituents in this compound alter the electron distribution across the molecule. The electron-withdrawing nature of fluorine influences the HOMO and LUMO energy levels, which in turn affects the molecule's electronic and optical properties, such as its absorption and emission wavelengths. uni-konstanz.de Theoretical models can predict how changes to the molecular backbone or the terminal groups would tune these electronic properties, providing a rational basis for designing molecules with specific characteristics for applications in materials science, such as liquid crystals or organic electronics. nih.govuni-konstanz.de

Future Research Directions and Emerging Opportunities

Design of Novel Fluorinated Arylene Ethynylene Architectures with Enhanced Functionality

The linear, rigid structure of 1,4-bis((4-fluorophenyl)ethynyl)benzene serves as an excellent scaffold for the construction of more intricate and functional molecular and supramolecular architectures. A primary avenue of future research will involve the synthesis of derivatives with tailored properties. This can be achieved by introducing additional functional groups onto the central or terminal aromatic rings. For instance, the incorporation of electron-donating or electron-withdrawing groups can be used to fine-tune the electronic and optical properties of these molecules, potentially leading to materials with enhanced performance in electronic devices.

Furthermore, the principles of supramolecular chemistry can be leveraged to create self-assembling systems based on this fluorinated building block. The introduction of recognition motifs, such as hydrogen bonding sites or metal-coordinating ligands, can direct the self-assembly of these molecules into well-defined nanostructures like wires, sheets, and three-dimensional networks. The interplay of π-π stacking, hydrogen bonding, and halogen bonding will be crucial in controlling the morphology and properties of these assemblies. Computational modeling will likely play a significant role in predicting the self-assembly behavior of these novel architectures, guiding synthetic efforts.

| Architectural Modification | Potential Enhanced Functionality | Relevant Research Findings |

| Introduction of electron-donating/withdrawing groups | Tunable optoelectronic properties for OLEDs and sensors. | The electronic structures of arylene ethynylene derivatives can be significantly altered by substituents, affecting their fluorescence and conductivity. |

| Incorporation of hydrogen-bonding moieties | Directed self-assembly into ordered nanostructures. | Hydrogen bonding is a powerful tool for controlling the aggregation of similar organic molecules into one-dimensional stacks. ljmu.ac.uk |

| Attachment of chiral side chains | Induction of chiroptical properties and formation of helical superstructures. | Chiral moieties can impart handedness to supramolecular assemblies, which is of interest for applications in chiral recognition and photonics. |

| Synthesis of macrocycles and polymers | Creation of materials with unique host-guest chemistry and processability. | Arylene ethynylene macrocycles and polymers have shown promise in sensing and as components in electronic devices. |

Exploration of New Application Domains for this compound Derivatives

Building on the inherent properties of this compound, researchers are expected to explore a broader range of applications. The high photoluminescence quantum yield and thermal stability of related arylene ethynylene compounds suggest their potential in organic light-emitting diodes (OLEDs). Future work will likely focus on optimizing the performance of devices incorporating fluorinated derivatives, aiming for improved efficiency, color purity, and operational lifetime.

The rigid, rod-like structure of these molecules also makes them excellent candidates for advanced liquid crystal displays. Derivatives of 1,4-bis(phenylethynyl)benzene (B159325) have already been investigated for their ability to form nematic and blue phases, which are crucial for next-generation display technologies. Current time information in Boston, MA, US.researchgate.net The introduction of fluorine is known to influence mesophase stability and dielectric anisotropy, and systematic studies on this compound derivatives could lead to the development of novel liquid crystalline materials with superior properties.

Another promising area is in the field of chemical and biological sensing. The fluorescence of arylene ethynylene compounds is often sensitive to their environment, making them suitable as fluorescent probes. Research into functionalized derivatives of this compound could lead to sensors that can detect specific analytes through changes in their emission intensity or wavelength. The design of such sensors would involve incorporating specific recognition units into the molecular structure.

| Application Domain | Key Properties of this compound Derivatives | Potential Advancements |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence, good thermal stability, and charge transport capabilities. | Development of more efficient and stable blue emitters, a critical component for full-color displays. |

| Liquid Crystals | Rigid, anisotropic molecular shape and potential for mesophase formation. | Creation of new liquid crystal materials with wide operating temperature ranges and fast switching times. Current time information in Boston, MA, US.researchgate.net |

| Fluorescent Sensors | Environmentally sensitive fluorescence and potential for functionalization. | Design of highly selective and sensitive sensors for environmental monitoring and medical diagnostics. |

| Organic Electronics | Semiconductor properties and potential for ordered assembly. | Exploration of use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com |

Advanced Characterization Techniques for Nanoscale and Bulk Supramolecular Assemblies

A deeper understanding of the structure-property relationships in materials derived from this compound will necessitate the use of advanced characterization techniques. Probing the morphology and organization of supramolecular assemblies at the nanoscale is critical for optimizing their performance in various applications.

High-resolution microscopy techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), will be indispensable for visualizing the self-assembled nanostructures formed by these molecules. researchgate.netwjarr.com These methods can provide detailed information on the shape, size, and packing of molecular aggregates on surfaces and in thin films. Scanning tunneling microscopy (STM) could offer even higher resolution, potentially enabling the visualization of individual molecules within an assembly.

Spectroscopic techniques will also play a vital role. Variable-temperature and concentration-dependent UV-vis and fluorescence spectroscopy can be used to study the aggregation behavior in solution. Solid-state NMR spectroscopy is a powerful tool for probing the packing and dynamics of molecules in the solid state. Furthermore, X-ray diffraction (XRD) techniques, including small-angle X-ray scattering (SAXS) and grazing-incidence wide-angle X-ray scattering (GIWAXS), will be crucial for determining the crystal structures and molecular orientation in both bulk materials and thin films. researchgate.net The combination of these advanced characterization methods will provide a comprehensive picture of the supramolecular organization of this compound derivatives, paving the way for the rational design of future materials with tailored functionalities.

| Characterization Technique | Information Obtained | Relevance to Research |

| Atomic Force Microscopy (AFM) | Surface topography and morphology of nanoscale assemblies. | Visualization of self-assembled structures like nanofibers and networks on surfaces. mdpi.comresearchgate.net |

| Transmission Electron Microscopy (TEM) | Internal structure and morphology of nanomaterials. | Characterization of the shape and size of nanoparticles and the internal order of crystalline domains. wjarr.com |

| Solid-State NMR Spectroscopy | Molecular packing, conformation, and dynamics in the solid state. | Elucidation of intermolecular interactions and molecular motion within supramolecular assemblies. acs.org |

| X-ray Diffraction (XRD) | Crystal structure and molecular orientation. | Determination of the precise arrangement of molecules in single crystals and the packing in thin films. researchgate.net |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1,4-bis((4-fluorophenyl)ethynyl)benzene, and how do reaction conditions influence yield?

The synthesis typically involves Sonogashira coupling between 1,4-diiodobenzene and 4-fluorophenylacetylene derivatives. Key steps include:

- Catalytic System : Pd(PPh₃)₂Cl₂/CuI in a triethylamine base .

- Solvent Optimization : THF or DMF at 60–80°C under inert atmosphere.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Yield variations (60–85%) depend on substituent steric effects and halogen reactivity. For analogous systems, stannous chloride reduction of precursor diols has been reported but requires stringent anhydrous conditions .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD is critical for confirming:

- Planarity : The central benzene and fluorophenyl rings exhibit dihedral angles <15°, indicating near-planar conformation .

- Packing Interactions : C–H···F and π-π stacking (3.5–4.0 Å spacing) stabilize the crystal lattice .

- Bond Lengths : C≡C bonds measure ~1.20 Å, consistent with sp-hybridized carbons. Discrepancies >0.02 Å may indicate disorder or strain .

Q. What spectroscopic techniques validate the purity and electronic structure of this compound?

- NMR : ¹⁹F NMR (δ ~ -110 ppm) confirms fluorine substitution; ¹H NMR aromatic signals split due to para-fluorine coupling .

- IR : C≡C stretches at ~2200 cm⁻¹; C–F stretches at 1220–1150 cm⁻¹ .

- UV-Vis : π→π* transitions at 280–320 nm (ε ~ 10⁴ L·mol⁻¹·cm⁻¹), with fluorophenyl groups red-shifting absorption .

Advanced Research Questions

Q. How do photochemical reactions of this compound derivatives generate acidic species, and what mechanisms govern this process?

Under UV irradiation (e.g., 254 nm), analogous bis-sulfonyloxy derivatives undergo S–O bond cleavage, producing sulfonic acids via:

- Radical Pathways : Sulfonyl radicals form Fries rearrangement products or disproportionate into sulfonic acids .

- Oxygen Participation : O₂ accelerates acid generation by quenching triplet states, enhancing radical escape from solvent cages .

Quantitative acid yield (~80%) is determined via titration or HPLC, critical for photoresist applications .

Q. What electronic properties make this compound suitable for single-molecule junction studies, and how does its conductance compare to similar systems?

- Conductance Mechanism : The conjugated C≡C backbone facilitates electron delocalization. Conductance (G) scales with molecular length (G ∝ e⁻βL, β ~ 0.3 Å⁻¹) .

- Substituent Effects : Fluorine’s electron-withdrawing nature lowers HOMO energy (-5.8 eV vs. -5.3 eV for non-fluorinated analogs), reducing conductance by 20% .

- Experimental Validation : Scanning tunneling microscopy-break junction (STM-BJ) techniques measure G ~ 10⁻³ G₀ (G₀ = quantum conductance) .

Q. How do crystallographic packing motifs influence optoelectronic properties in solid-state applications?

- Herringbone Packing : Observed in methoxy-substituted analogs, this arrangement reduces π-π overlap, increasing exciton diffusion lengths (LD ~ 50 nm vs. 20 nm for face-to-face packing) .

- Charge Transport : Anisotropic mobility (μ ~ 0.1 cm²·V⁻¹·s⁻¹ along the a-axis) correlates with C–H···F interactions .

Q. What safety protocols are critical for handling this compound derivatives in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine crystalline powders .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In glass containers under argon at 4°C to prevent oxidation .

Methodological Insights

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for this compound’s electronic properties?

- DFT Calibration : Optimize functionals (e.g., B3LYP vs. CAM-B3LYP) to match experimental UV-Vis spectra .

- Solvent Effects : Include PCM models for polar solvents (ε > 10), which redshift λmax by 15–20 nm .

- Crystal Field Corrections : Apply Dimer or Cluster models to SC-XRD data to account for solid-state polarization .

Q. What strategies mitigate competing side reactions during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.